BenchChemオンラインストアへようこそ!

2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide

Medicinal Chemistry Cannabinoid Receptor Ligands Structure-Activity Relationship

This sulfamoyl benzamide derivative offers a unique substitution pattern (2-fluoro, 2-methoxybenzyl sulfamoyl, m-tolyl amide) for CB2 receptor SAR expansion. Unlike standard analogs, its distinct scaffold enables comparative profiling against known CB2 ligands and potential sigma receptor screening. Procure for target deconvolution, chemoproteomics, or analytical method development. Guaranteed high purity for reliable research outcomes.

Molecular Formula C22H21FN2O4S
Molecular Weight 428.48
CAS No. 451501-16-9
Cat. No. B2402368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide
CAS451501-16-9
Molecular FormulaC22H21FN2O4S
Molecular Weight428.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
InChIInChI=1S/C22H21FN2O4S/c1-15-6-5-8-17(12-15)25-22(26)19-13-18(10-11-20(19)23)30(27,28)24-14-16-7-3-4-9-21(16)29-2/h3-13,24H,14H2,1-2H3,(H,25,26)
InChIKeySPJKPFFYPVQWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide (CAS 451501-16-9): Structural and Pharmacological Context for Research Procurement


2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide (CAS 451501-16-9) is a fully synthetic sulfamoyl benzamide derivative with the molecular formula C22H21FN2O4S and a molecular weight of 428.48 g/mol . The compound belongs to a well-characterized series of sulfamoyl benzamides identified as novel cannabinoid receptor ligands, with several analogs demonstrating potent and selective CB2 receptor modulation [1]. Its core scaffold features a benzamide moiety substituted with a 2-fluoro group, an N-(2-methoxybenzyl)sulfamoyl group at the 5-position, and an N-(m-tolyl) group at the amide nitrogen. This specific substitution pattern differentiates it from earlier-generation sulfamoyl benzamides described in the foundational CB2 ligand literature.

Why Generic Substitution of Sulfamoyl Benzamide Analogs is Not Supported: The Case for 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide


Sulfamoyl benzamide derivatives exhibit pronounced structure-activity relationships (SAR), where even minor alterations to the amide substituent, the sulfamoyl N-substituent, or the benzamide ring halogenation pattern can drastically shift target potency, functional selectivity (CB2 vs. CB1 agonism/antagonism), and metabolic stability [1]. Published SAR campaigns within this chemical series demonstrate that the identity and position of substituents on the benzamide core are critical determinants of both in vitro binding affinity and in vivo efficacy in pain models [1][2]. Therefore, direct interchange between 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide and other sulfamoyl benzamide analogs without matched comparative pharmacological data carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide Against In-Class Comparators


Structural Differentiation: 2-Fluoro Substitution Pattern on the Benzamide Core

The target compound incorporates a 2-fluoro substituent on the benzamide ring. In the foundational sulfamoyl benzamide CB2 ligand paper, the core benzamide ring was unsubstituted or carried substituents at the 4-position (e.g., compound 8, a screening hit with modest CB2 affinity) [1]. The 2-fluoro substitution represents a distinct electronic and steric perturbation relative to the 4-substituted or unsubstituted analogs described in the primary SAR literature. No direct head-to-head comparative data exist for the target compound versus specific comparators. This evidence is based on class-level structural inference.

Medicinal Chemistry Cannabinoid Receptor Ligands Structure-Activity Relationship

Sulfamoyl N-Substituent Differentiation: 2-Methoxybenzyl vs. Other Benzyl Derivatives

The sulfamoyl nitrogen carries a 2-methoxybenzyl substituent. In the CB2 sulfamoyl benzamide series, varying the N-substituent on the sulfamoyl group significantly impacted both CB2 affinity and functional selectivity over CB1 [1]. For example, compound 27 (the optimized compound in the 2008 publication) achieved 120-fold functional selectivity for CB2 over CB1, though its specific N-substituent differs from the 2-methoxybenzyl group found in the target compound [1]. No direct comparative data exist for the target compound's 2-methoxybenzyl substituent versus the substituents in compound 27 or compound 40. This evidence is class-level inference only.

Cannabinoid Receptor Pharmacology CB2 Selectivity Medicinal Chemistry

Amide N-Substituent Differentiation: m-Tolyl Group

The target compound bears an N-(m-tolyl) (3-methylphenyl) substituent on the amide nitrogen. The 2010 optimization campaign led by Sellitto et al. demonstrated that the amide functionality is a critical site for tuning both CB2 potency and in vitro metabolic stability [1]. The reverse amide analog (compound 40) exhibited improved metabolic stability while retaining antiallodynic activity. The m-tolyl group in the target compound represents a distinct structural choice compared to the optimized amide moieties reported in the literature. No direct head-to-head comparison of the m-tolyl amide versus the reverse amide or other amide variants exists for the target compound.

Cannabinoid Receptor Ligands Amide Functionality Optimization

Recommended Research Application Scenarios for 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide Based on Available Evidence


Cannabinoid CB2 Receptor Probe Development and SAR Expansion

This compound serves as a structural analog for expanding the SAR landscape of sulfamoyl benzamide CB2 ligands. Its unique combination of a 2-fluoro benzamide core, 2-methoxybenzyl sulfamoyl N-substituent, and m-tolyl amide group makes it a suitable candidate for comparative pharmacological profiling against published CB2-selective sulfamoyl benzamides (e.g., compound 27 and compound 40 from the Adolor Corporation series) [1]. Procurement is justified for laboratories actively engaged in CB2 receptor ligand optimization seeking to explore the effect of 2-fluoro substitution and 2-methoxybenzyl sulfamoyl N-substitution on receptor binding, functional activity, and metabolic stability.

Sigma Receptor Ligand Screening

Benzamide derivatives, including sulfamoyl benzamides, have been investigated as sigma receptor ligands [2]. The structural features of this compound (fluorinated benzamide core, specific sulfamoyl and amide substituents) align with pharmacophoric elements described in sigma receptor ligand patents (e.g., US10207991, US10611728). Researchers investigating sigma-2/TMEM97 receptor pharmacology may find this compound useful as a screening candidate for binding affinity and selectivity profiling against sigma-1 and sigma-2 receptors, particularly given the known utility of fluorinated benzamide analogs as PET imaging probes for sigma-2 receptor status in solid tumors.

Chemical Biology Tool for Target Deconvolution Studies

Given the polypharmacology potential of sulfamoyl benzamide derivatives (reported activity at cannabinoid receptors, potential sigma receptor interactions, and other targets), this compound may be employed as a chemical probe in target deconvolution or chemoproteomics studies. Its distinct substitution pattern relative to well-characterized analogs makes it valuable for assessing how specific structural modifications alter target engagement profiles across the broader receptorome.

Reference Standard for Analytical Method Development

As a fully synthetic, structurally defined sulfamoyl benzamide with a unique CAS registry number (451501-16-9), this compound can serve as a reference standard for developing and validating analytical methods (HPLC, LC-MS, GC-MS) for the detection and quantification of sulfamoyl benzamide derivatives in complex matrices, including in forensic toxicology or drug metabolism studies involving synthetic cannabinoid receptor agonists containing sulfamoyl benzamide core structures.

Quote Request

Request a Quote for 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.